molecular formula C11H14N2O2 B13683385 3-Methyl-7-nitro-2,3,4,5-tetrahydro-1h-3-benzazepine CAS No. 771413-44-6

3-Methyl-7-nitro-2,3,4,5-tetrahydro-1h-3-benzazepine

Cat. No.: B13683385
CAS No.: 771413-44-6
M. Wt: 206.24 g/mol
InChI Key: NRJUDAQIPYJHAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a heterocyclic compound that features a benzene ring fused to an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine typically involves the nitration of 3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process would include steps such as cyclization, nitration, and purification to achieve the desired product with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and azepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Products may include nitro-derivatives or compounds with additional oxygen-containing functional groups.

    Reduction: The major product is 3-methyl-7-amino-2,3,4,5-tetrahydro-1H-benzo[d]azepine.

    Substitution: Products vary depending on the substituents introduced during the reaction.

Scientific Research Applications

3-methyl-7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-methyl-7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3,4,5-tetrahydro-1H-benzo[d]azepine: Lacks the nitro and methyl groups, making it less reactive.

    3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine: Lacks the nitro group, resulting in different chemical and biological properties.

    7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine: Lacks the

Properties

CAS No.

771413-44-6

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-methyl-7-nitro-1,2,4,5-tetrahydro-3-benzazepine

InChI

InChI=1S/C11H14N2O2/c1-12-6-4-9-2-3-11(13(14)15)8-10(9)5-7-12/h2-3,8H,4-7H2,1H3

InChI Key

NRJUDAQIPYJHAS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(CC1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.